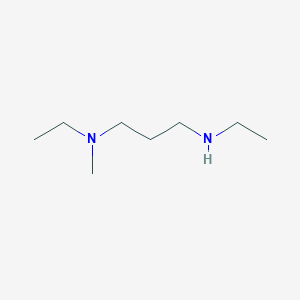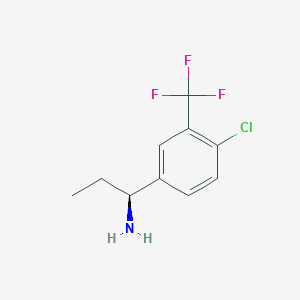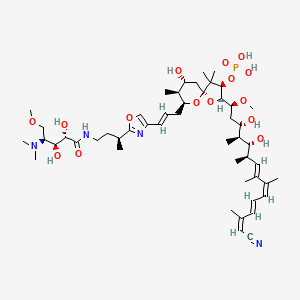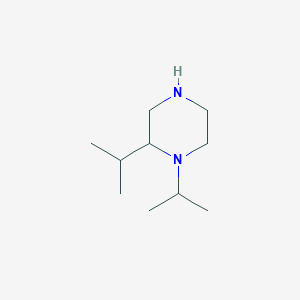![molecular formula C11H18N2 B13149465 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an ethylenediamine backbone substituted with a 3-(1-methylethyl)phenyl group, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- typically involves the reaction of 1,2-ethanediamine with 3-(1-methylethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to induce enantioselectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A similar diamine with dimethyl substitution.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Another related compound with bis(1-methylethyl) substitution.
Uniqueness
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- is unique due to its chiral nature and the presence of the 3-(1-methylethyl)phenyl group, which imparts specific steric and electronic properties. These characteristics make it particularly useful in asymmetric synthesis and catalysis, where enantioselectivity is crucial.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(1S)-1-(3-propan-2-ylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1 |
Clave InChI |
MBXMONNMIJZSKH-LLVKDONJSA-N |
SMILES isomérico |
CC(C)C1=CC(=CC=C1)[C@@H](CN)N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


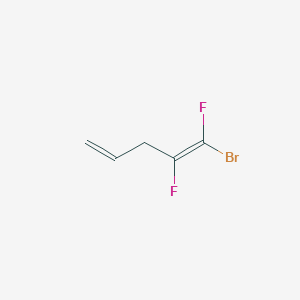
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
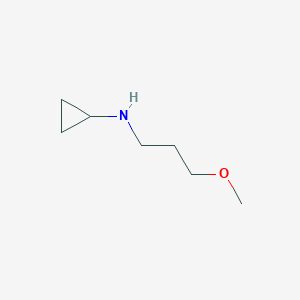
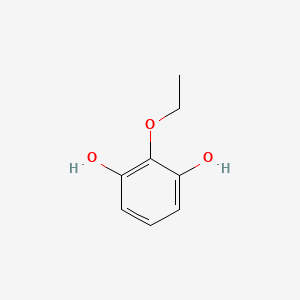

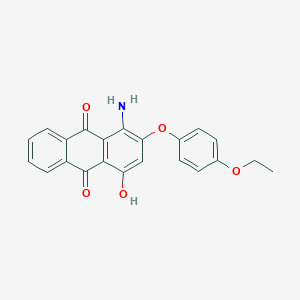
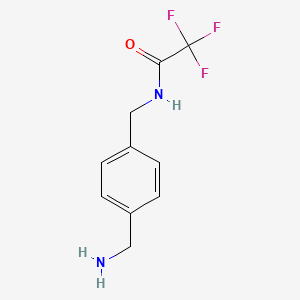
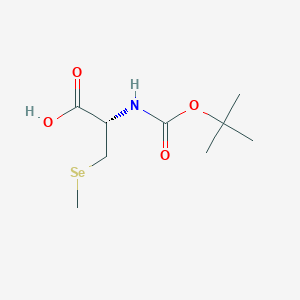
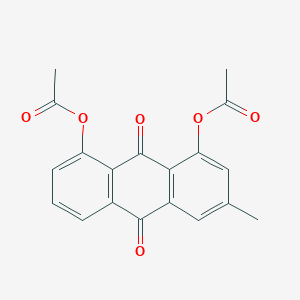
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
